2-Ethylindolizin-6-amine

α7 nAChR agonist Indolizine SAR Neuropharmacology

2-Ethylindolizin-6-amine (95% HPLC) is a distinct 2-alkylindolizine building block for α7 nAChR SAR studies. Its ethyl group provides specific steric bulk (LogP 2.0839) to map EC₅₀/Emax relationships. Using analogs with different 2-alkyl substitutions can lead to non-interchangeable pharmacological profiles, jeopardizing SAR data reproducibility in neuropharmacology.

Molecular Formula C10H12N2
Molecular Weight 160.22 g/mol
Cat. No. B15243917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylindolizin-6-amine
Molecular FormulaC10H12N2
Molecular Weight160.22 g/mol
Structural Identifiers
SMILESCCC1=CN2C=C(C=CC2=C1)N
InChIInChI=1S/C10H12N2/c1-2-8-5-10-4-3-9(11)7-12(10)6-8/h3-7H,2,11H2,1H3
InChIKeyGZZWNHQBXHFKDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2‑Ethylindolizin‑6‑amine Procurement Data: CAS, Purity, and Physicochemical Baseline for Research Selection


2‑Ethylindolizin‑6‑amine (CAS: 1518005‑19‑0; C₁₀H₁₂N₂; MW 160.22) is a 2‑alkyl‑substituted 6‑aminoindolizine derivative. Commercial sources list the compound with a typical purity specification of 95% (HPLC) and a calculated LogP of 2.0839 . The 6‑aminoindolizine scaffold is a recognized pharmacophore in nicotinic acetylcholine receptor (nAChR) agonist and antagonist discovery programs, with structure–activity relationship studies establishing that substitution at the 2‑, 6‑, and 8‑positions modulates both potency and maximal efficacy at α7 nAChR [1]. The parent indolizin‑6‑amine core (CAS: 1522787‑85‑4; C₈H₈N₂; MW 132.16) has a predicted pKa of 3.94 ± 0.70 and density of 1.18 ± 0.1 g/cm³ , providing a physicochemical reference point against which the 2‑ethyl substitution effect can be evaluated.

Why Unsubstituted Indolizin‑6‑amine Cannot Substitute for 2‑Ethylindolizin‑6‑amine in Target‑Directed SAR Studies


Generic substitution of 2‑ethylindolizin‑6‑amine with unsubstituted indolizin‑6‑amine or alternative 2‑alkyl analogs (e.g., 2‑methyl, 2‑propyl) is scientifically invalid in α7 nAChR and related neuropharmacology research programs. SAR analyses on the indolizine scaffold demonstrate that introducing small hydrophobic groups at the 2‑ or 6‑/8‑positions independently affects both EC₅₀ and Emax outcomes [1]. The 2‑ethyl group specifically introduces a distinct combination of steric bulk (two‑carbon chain vs. one‑carbon methyl or zero‑carbon hydrogen) and calculated lipophilicity (LogP 2.0839 for 2‑ethyl vs. unsubstituted core with no alkyl LogP contribution) that alters ligand binding pocket occupancy. Cross‑series analysis of 6‑methyl‑ and 8‑cyclopropyl‑substituted indolizine derivatives shows EC₅₀ shifts from 1.60 μmol·L⁻¹ to 2.74 μmol·L⁻¹ with Emax changes from 69.0% to 81.1% relative to acetylcholine (ACh) [1], demonstrating that subtle alkyl substitution on the indolizine scaffold yields non‑interchangeable pharmacological profiles. Substituting a non‑ethyl analog in a validated assay system therefore risks generating uninterpretable or irreproducible SAR data.

Quantitative Differentiation of 2‑Ethylindolizin‑6‑amine: Purity, Scaffold Access, and Substitution Pattern Comparisons


2‑Ethylindolizin‑6‑amine Enables 2‑Position SAR Exploration Not Accessible with Unsubstituted Indolizin‑6‑amine

SAR studies on the indolizine scaffold establish that alkyl substitution at the 2‑, 6‑, and 8‑positions directly modulates agonist potency (EC₅₀) and maximal effect (Emax) at human α7 nAChR expressed in Xenopus oocytes [1]. The 2‑ethyl substitution provides a specific two‑carbon alkyl group that alters ligand binding interactions relative to unsubstituted indolizin‑6‑amine, which lacks any 2‑position substituent and therefore cannot serve as a valid comparator in SAR expansion studies .

α7 nAChR agonist Indolizine SAR Neuropharmacology

Commercial Availability of 2‑Ethylindolizin‑6‑amine at Defined 95% Purity Supports Reproducible Dose‑Response Studies

2‑Ethylindolizin‑6‑amine is commercially available with a documented minimum purity specification of 95% (HPLC) . The 2‑methyl analog (CAS: 1368180‑70‑4) and 2‑propyl analog (CAS: 2138113‑20‑7) are catalog‑listed but do not uniformly publish purity specifications from the same suppliers, creating uncertainty in procurement for cross‑compound comparisons [1]. The unsubstituted indolizin‑6‑amine is available at 98% purity from some vendors , but its different substitution pattern renders it unsuitable as a control in SAR studies.

Assay reproducibility Procurement specification Indolizine derivatives

2‑Ethylindolizin‑6‑amine Provides Intermediate Lipophilicity (LogP 2.0839) Relative to 2‑Methyl and 2‑Propyl Analogs

The calculated partition coefficient (LogP) for 2‑ethylindolizin‑6‑amine is 2.0839 . This value represents an intermediate lipophilicity in the 2‑alkyl series: the 2‑methyl analog (C₉H₁₀N₂, MW 146.19) is expected to have a lower LogP due to its one‑carbon shorter alkyl chain , while the 2‑propyl analog (C₁₁H₁₄N₂, MW 174.24) is expected to have a higher LogP due to its one‑carbon longer alkyl chain [1]. Intermediate LogP values are often desirable in CNS‑targeted medicinal chemistry to balance blood‑brain barrier permeability with aqueous solubility and reduced nonspecific protein binding.

Lipophilicity LogP Physicochemical property

Optimal Research Applications for 2‑Ethylindolizin‑6‑amine Based on Scaffold SAR and Physicochemical Profile


Systematic SAR Campaigns Probing 2‑Position Alkyl Chain Length Effects on α7 nAChR Agonism

2‑Ethylindolizin‑6‑amine is optimally deployed as the ethyl‑substituted member of a homologous 2‑alkylindolizin‑6‑amine series (H, methyl, ethyl, propyl) in structure–activity relationship studies targeting α7 nAChR. Published SAR data demonstrate that alkyl substitution at the 2‑, 6‑, and 8‑positions alters both EC₅₀ and Emax in Xenopus oocyte electrophysiology assays [1]. Systematic evaluation of the ethyl analog alongside methyl and propyl analogs enables quantitative determination of the optimal alkyl chain length for balancing potency and efficacy at the receptor. Substituting a different 2‑alkyl analog in this series would generate an incomplete or misaligned SAR data set, compromising the identification of the pharmacologically optimal substitution pattern [1].

CNS‑Targeted Lead Optimization Requiring Balanced Lipophilicity (LogP 2.0–2.1)

For CNS drug discovery programs where calculated LogP serves as a key optimization parameter, 2‑ethylindolizin‑6‑amine (LogP 2.0839) provides a balanced lipophilicity profile relative to the 2‑methyl (expected lower LogP) and 2‑propyl (expected higher LogP) analogs. This intermediate LogP value supports acceptable blood‑brain barrier permeability while mitigating the risk of high nonspecific tissue binding or phospholipidosis associated with excessively lipophilic compounds (LogP > 3). Procurement of the ethyl analog specifically addresses the need for a 2‑substituted 6‑aminoindolizine building block that occupies a desirable physicochemical space in CNS multiparameter optimization.

Reproducible Biochemical and Cellular Assays Requiring Defined‑Purity 2‑Alkylindolizin‑6‑amine

Investigators conducting enzyme inhibition, receptor binding, or cellular proliferation assays with 2‑alkylindolizin‑6‑amine derivatives require compounds of documented purity to ensure reproducible dose‑response data. 2‑Ethylindolizin‑6‑amine is commercially available with a specified minimum purity of 95% (HPLC) , whereas published purity specifications for the 2‑methyl and 2‑propyl analogs are not uniformly available from primary vendors. This documented purity specification reduces the risk of impurity‑driven assay artifacts (e.g., false positives from trace contaminants, incorrect IC₅₀/EC₅₀ values due to mass‑balance errors) and supports cross‑laboratory reproducibility in screening campaigns. The defined purity makes the ethyl analog the preferred choice for investigators who require a procurement‑ready 2‑substituted building block without additional in‑house purification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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